molecular formula C8H12ClNO B2911413 O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride CAS No. 2159106-97-3

O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride

Cat. No.: B2911413
CAS No.: 2159106-97-3
M. Wt: 173.64
InChI Key: MFJWCIKWSBBOOV-OGFXRTJISA-N
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Description

O-[(1R)-1-Phenylethyl]hydroxylamine hydrochloride is a chiral hydroxylamine derivative characterized by a (1R)-1-phenylethyl group attached to the oxygen atom of hydroxylamine. This compound is structurally significant due to its stereochemistry, which may influence its reactivity and suitability in asymmetric synthesis or pharmaceutical applications. Hydroxylamine derivatives are typically synthesized via nucleophilic substitution or condensation reactions involving hydroxylamine hydrochloride and appropriate electrophiles (e.g., alkyl halides or carbonyl compounds) .

Properties

IUPAC Name

O-[(1R)-1-phenylethyl]hydroxylamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-7(10-9)8-5-3-2-4-6-8;/h2-7H,9H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJWCIKWSBBOOV-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)ON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)ON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride can be synthesized through the O-alkylation of hydroxylamine with (1R)-1-phenylethanol. The reaction typically involves the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction conditions often include a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride

This compound can be used for pharmaceutical testing as a high-quality reference standard .

Other names and identifiers:

  • O-((1S)-1-phenylethyl)hydroxylamine hydrochloride
  • O-[(1S)-1-phenylethyl]hydroxylamine hydrochloride
  • (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride
  • O-[(1S)-1-phenylethyl]hydroxylamine;hydrochloride
  • AT14528
  • CAS: 869089-95-2

Safety and Hazards
The compound is classified with the following hazards :

  • Harmful if swallowed
  • Harmful in contact with skin
  • Causes skin irritation
  • Causes serious eye irritation
  • Harmful if inhaled
  • May cause respiratory irritation

Other compounds that have similar structures

  • n-[(1s)-2-[(3s)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-2-[4-[2-(methanesulfonamido)ethyl]phenyl]-n-methylacetamide;hydrochloride
  • n-[(1s)-2-[(3s)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-n-methyl-2-[4-[[(4-methylphenyl)sulfonylamino]methyl]phenyl]acetamide;hydrochloride
  • n-[(1s)-2-[(3s)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-n-methyl-2-[4-[[methyl(methylsulfonyl)amino]methyl]phenyl]acetamide;hydrochloride
  • n-[(2s)-1-[(3s)-3-hydroxypyrrolidin-1-yl]-3-methylbutan-2-yl]-2-[4-(methanesulfonamidomethyl)phenyl]-n-methylacetamide;2,2,2-trifluoroacetic acid
  • Fendiline derivatives
  • 7-[[(1S)-1-[4-[(1S)-2-cyclopropyl-1-(4-prop-2-enoylpiperazin-1-yl)ethyl]phenyl]ethyl]amino]-1-ethyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one
  • Sulfonylamino phenylacetamide derivatives

Mechanism of Action

The mechanism of action of O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride involves its ability to act as a nucleophile in chemical reactions. It can donate an electron pair to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application. For example, in biological systems, it may interact with enzymes and other proteins, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Compounds:

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride (PFBHA·HCl) Structure: Contains a pentafluorobenzyl group. Applications: Widely used as a derivatizing agent for carbonyl-containing compounds (e.g., aldehydes, ketones) in analytical chemistry, enabling detection via LC-UV or GC-MS . Synthesis: Prepared via reaction of pentafluorobenzyl bromide with N-hydroxyphthalimide, followed by hydrazinolysis and HCl treatment .

O-tert-Butylhydroxylamine Hydrochloride

  • Structure : Features a bulky tert-butyl group.
  • Applications : Used in organic synthesis as a protecting group or nucleophile. Its steric hindrance may reduce reactivity compared to less bulky analogs .

O-(1-Phenyl-2-propynyl)hydroxylamine Hydrochloride Structure: Contains a phenyl group with a propargyl chain. Applications: Potential use in click chemistry or as a building block for bioactive molecules due to the alkyne moiety .

O-Benzylhydroxylamine Hydrochloride

  • Structure : Benzyl group attached to hydroxylamine.
  • Applications : Intermediate in peptide synthesis and pharmaceuticals. Safety precautions include rigorous eye/skin protection due to understudied toxicology .
Target Compound vs. Analogs :
  • Chirality: The (1R)-1-phenylethyl group in the target compound introduces stereoselectivity, making it valuable for asymmetric catalysis or enantioselective drug synthesis, unlike non-chiral analogs like PFBHA·HCl.
  • Reactivity : The absence of electron-withdrawing groups (e.g., fluorine in PFBHA·HCl) may increase nucleophilicity, favoring reactions with electrophiles.

Biological Activity

O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into its biological activity, highlighting its pharmacological implications, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₂ClNO and a molecular weight of 173.64 g/mol. The compound features a hydroxylamine functional group, which is known for its reactivity in organic synthesis and medicinal chemistry. Its phenylethyl moiety contributes to its distinctive properties and biological activities, making it relevant in various fields including pharmacology and toxicology.

Biological Activities

Research indicates that hydroxylamines, including this compound, exhibit a range of biological activities:

  • Antioxidant Properties : Hydroxylamines can act as reducing agents, potentially mitigating oxidative stress in biological systems.
  • Enzyme Inhibition : There is evidence suggesting that this compound may inhibit certain enzymes, which could have therapeutic implications in diseases where enzyme activity is dysregulated.
  • Pharmacokinetics : Studies exploring the interactions of this compound with biomolecules indicate potential pathways for its absorption, distribution, metabolism, and excretion (ADME) profiles .

Synthesis Methods

Several methods have been developed for synthesizing this compound. These methods typically involve the reaction of phenylethylamine with hydroxylamine under controlled conditions to yield the desired product. The hydrochloride salt form enhances solubility, facilitating its use in various applications.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer activity of hydroxylamine derivatives against various cancer cell lines. This compound demonstrated significant inhibitory effects on cell proliferation in vitro, particularly against non-small cell lung cancer (NSCLC) models. This suggests potential as a therapeutic agent in oncology .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of hydroxylamines in models of neurodegeneration. Results indicated that this compound could reduce neuronal cell death induced by oxidative stress, highlighting its potential role in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
HydroxylamineNH₂OHSimple structure; primarily used as a reducing agent
N-(1-Phenylethyl)hydroxylamineC₈H₁₁NOExhibits different reactivity patterns
O-(2-Methylphenyl)hydroxylamineC₉H₁₃NOVaries in biological activity

The presence of a phenylethyl group in this compound enhances its reactivity and biological properties compared to simpler hydroxylamines .

Q & A

Q. What are the optimal synthetic routes for preparing O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride with high enantiomeric purity?

  • Methodological Answer : A common approach involves coupling hydroxylamine derivatives with chiral intermediates. For example, EDCI-mediated coupling of hydroxylamine salts with activated esters or carboxylic acids can yield the target compound, as demonstrated in phenazine derivative synthesis (60% yield) . Alternatively, alkylation of hydroxylamine hydrochloride with (1R)-1-phenylethyl chloride under basic conditions (e.g., NaOH) at room temperature may be feasible, analogous to methods for O-(cyclobutylmethyl)hydroxylamine synthesis . Purification via recrystallization or chiral chromatography (e.g., using cellulose-based columns) is critical to achieve enantiomeric purity >98%, as seen in reference standards for pharmaceutical APIs .

Q. How can researchers validate the chiral purity of this compound?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a polar mobile phase (e.g., hexane/isopropanol) is recommended. Compare retention times with racemic or enantiopure standards. Nuclear Magnetic Resonance (NMR) using chiral shift reagents (e.g., Eu(hfc)₃) can also resolve enantiomers. Mass spectrometry (HRMS) confirms molecular integrity .

Q. What are the critical stability considerations for storing this compound?

  • Methodological Answer : The compound is sensitive to moisture and heat due to its hydroxylamine moiety. Store at 2–8°C in a desiccator under inert gas (N₂/Ar). Monitor decomposition via periodic HPLC analysis. Avoid prolonged exposure to light, as UV irradiation may induce racemization or degradation, similar to other hydroxylamine salts .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric synthesis?

  • Methodological Answer : The (1R) configuration enhances stereoselectivity in reactions like oxime formation or nitrone synthesis. For example, in cycloadditions, the chiral center directs facial selectivity, enabling access to enantiomerically enriched heterocycles. Kinetic studies (e.g., monitoring reaction rates via in-situ IR) can quantify stereochemical effects .

Q. What analytical strategies resolve contradictions in metabolic stability data for this compound in biological matrices?

  • Methodological Answer : Use LC-MS/MS with stable isotope-labeled internal standards to mitigate matrix effects. Conduct comparative studies in hepatocyte incubations vs. microsomal assays to identify enzyme-specific degradation pathways. For example, MAO inhibition assays (as hydroxylamine derivatives are known MAO inhibitors) may clarify metabolic liabilities .

Q. How can researchers optimize the compound’s solubility for in vitro pharmacological assays without compromising stability?

  • Methodological Answer : Employ co-solvents (e.g., DMSO:water mixtures ≤10% v/v) or cyclodextrin-based solubilization. Pre-formulation studies (e.g., dynamic light scattering) should assess aggregation. Adjust pH to 4–6 (using acetate buffer) to balance solubility and hydrolytic stability, as hydroxylamine salts are prone to acid-catalyzed decomposition .

Key Considerations for Experimental Design

  • Contradiction Analysis : Discrepancies in metabolic data may arise from interspecies variability (e.g., human vs. rodent liver enzymes). Validate findings across multiple models .
  • Chiral Integrity : Monitor racemization during long-term storage via periodic enantiomeric excess (ee%) measurements .

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